molecular formula C16H17N3OS B4361373 1-CYANO-2-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]VINYL CYANIDE

1-CYANO-2-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]VINYL CYANIDE

Cat. No.: B4361373
M. Wt: 299.4 g/mol
InChI Key: LIYWXBAVDONVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-CYANO-2-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]VINYL CYANIDE is a complex organic compound with a unique structure that includes a methoxy group, a thiomorpholine ring, and a benzylidene malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYANO-2-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]VINYL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with thiomorpholine in the presence of a base to form the intermediate 4-methoxy-3-(4-thiomorpholinylmethyl)benzaldehyde. This intermediate is then reacted with malononitrile under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-CYANO-2-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]VINYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzylidene moiety can be reduced to form a saturated derivative.

    Substitution: The thiomorpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxy-3-(4-thiomorpholinylmethyl)benzylmalononitrile.

    Substitution: Formation of various substituted thiomorpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-CYANO-2-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]VINYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure allows for the modulation of biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-CYANO-2-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]VINYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and thiomorpholine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The benzylidene malononitrile moiety can participate in electron transfer reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-(4-piperidinylmethyl)benzylidene]malononitrile
  • 4-methoxy-3-(4-morpholinylmethyl)benzylidene]malononitrile
  • 4-methoxy-3-(4-pyrrolidinylmethyl)benzylidene]malononitrile

Uniqueness

Compared to similar compounds, 1-CYANO-2-[4-METHOXY-3-(1,4-THIAZINAN-4-YLMETHYL)PHENYL]VINYL CYANIDE is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it more versatile in various applications.

Properties

IUPAC Name

2-[[4-methoxy-3-(thiomorpholin-4-ylmethyl)phenyl]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-20-16-3-2-13(8-14(10-17)11-18)9-15(16)12-19-4-6-21-7-5-19/h2-3,8-9H,4-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYWXBAVDONVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C#N)CN2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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